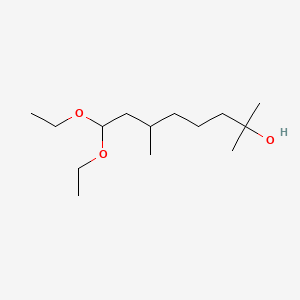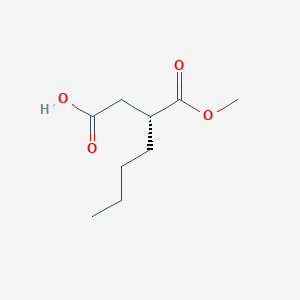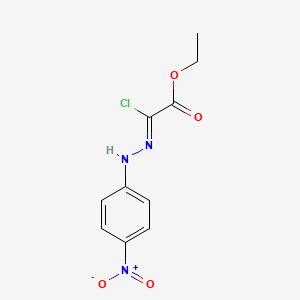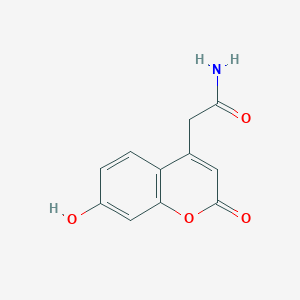
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide
Vue d'ensemble
Description
- “2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide” is a coumarin derivative.
- It belongs to the class of heterocyclic compounds and is structurally related to chromones.
- The compound has a benzene ring fused with an α-pyrone nucleus.
Synthesis Analysis
- The synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide can be achieved through various methods, including O-acylation reactions.
- For example, it can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine.
Molecular Structure Analysis
- The molecular structure of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide consists of a coumarin ring system.
- The compound has a hydroxyl group at position 7 and an acetyl group at position 2.
Chemical Reactions Analysis
- The compound can undergo various chemical reactions typical of coumarins, including nucleophilic substitutions, cyclizations, and oxidation reactions.
Physical And Chemical Properties Analysis
- The compound’s physical properties include its melting point, solubility, and stability.
- Its chemical properties involve reactivity with other compounds and potential functional group transformations.
Applications De Recherche Scientifique
-
Anticancer Activity
-
Atypical Antipsychotic Property
-
Antimicrobial Activity
-
Fluorescent Chemosensors
-
Anti-Inflammatory Properties
-
Antioxidant Effects
Safety And Hazards
- As with any chemical compound, safety precautions should be taken during handling, storage, and disposal.
- Consult relevant safety data sheets and follow standard laboratory safety practices.
Orientations Futures
- Further research could explore the compound’s biological activity, potential applications, and optimization of synthesis methods.
I hope this analysis provides a comprehensive overview of “2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide.” If you have any specific questions or need further details, feel free to ask! 😊
Propriétés
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c12-10(14)3-6-4-11(15)16-9-5-7(13)1-2-8(6)9/h1-2,4-5,13H,3H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBOCMCJTKIUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420601 | |
| Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
CAS RN |
101999-45-5 | |
| Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



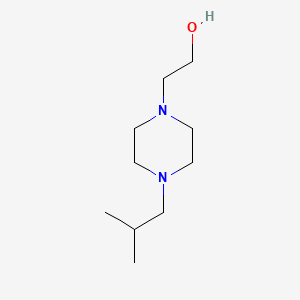
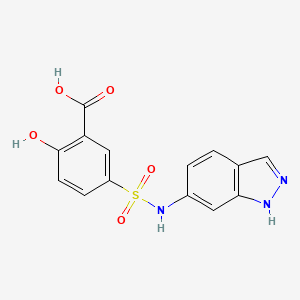
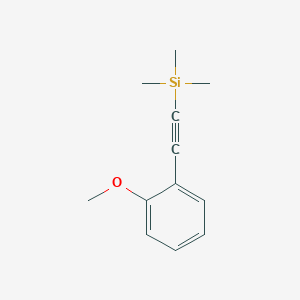
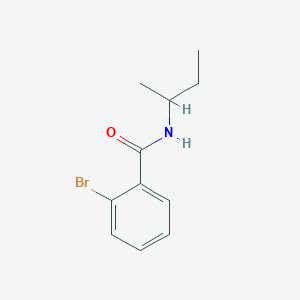
![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)
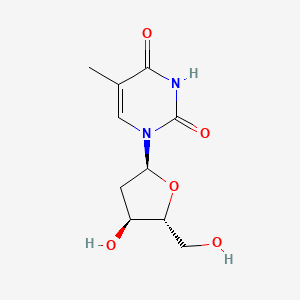
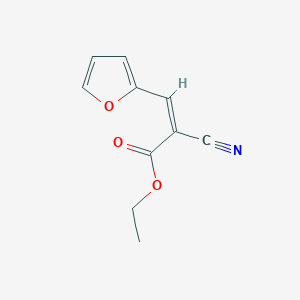
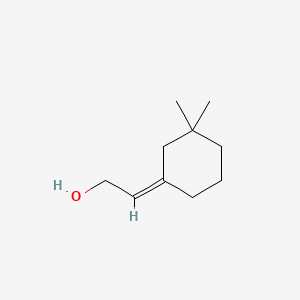
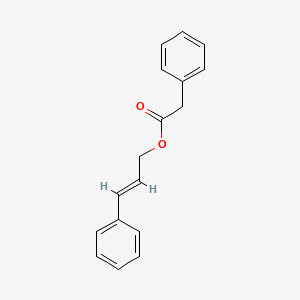
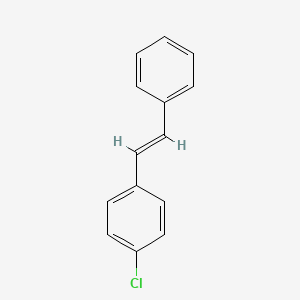
![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)
